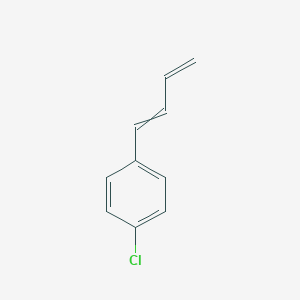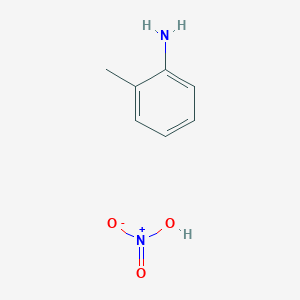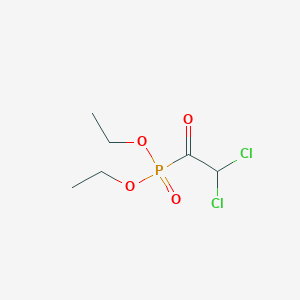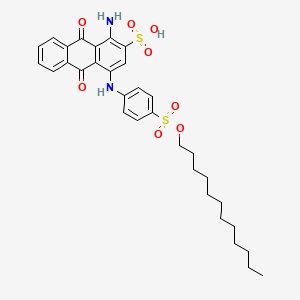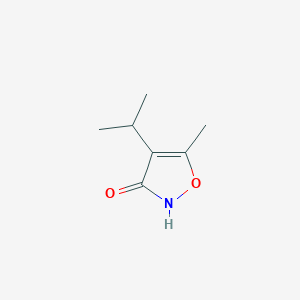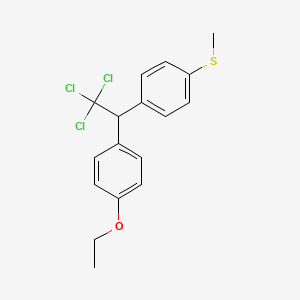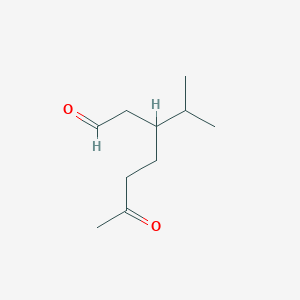
6-Oxo-3-(propan-2-yl)heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features both an aldehyde and a ketone functional group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-(propan-2-yl)heptanal can be achieved through various organic reactions. One common method involves the oxidation of 3-(propan-2-yl)heptanal using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-(propan-2-yl)heptanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 6-Oxo-3-(propan-2-yl)heptanoic acid
Reduction: 6-Hydroxy-3-(propan-2-yl)heptanal
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Oxo-3-(propan-2-yl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Oxo-3-(propan-2-yl)heptanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. This compound may also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-6-oxoheptanoic acid
- 6-Hydroxy-3-(propan-2-yl)heptanal
- 3-(Propan-2-yl)heptanal
Uniqueness
Its structure allows for selective modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
26238-82-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-oxo-3-propan-2-ylheptanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
FPRPHSFWFCJDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



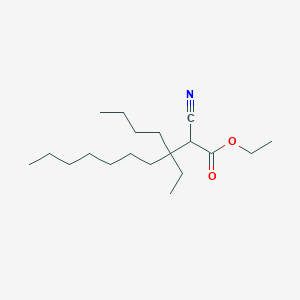
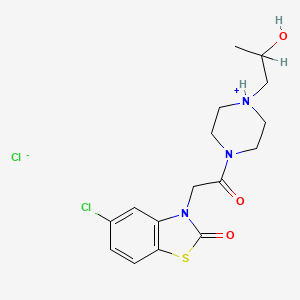
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
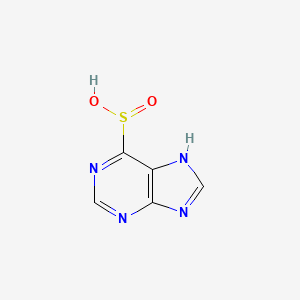
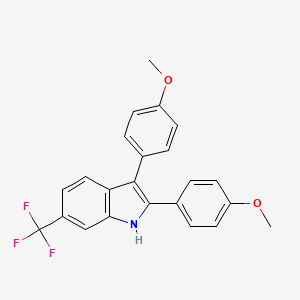
![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
